1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35157-65-4 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
pyrazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2 |
InChI Key |
UXKCGWZRLUQWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2C=CC=CN2C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrazolo 1,2 a Pyridazine 1,3 2h Dione and Its Analogues
Multi-Component Reaction (MCR) Approaches to the Fused Dione (B5365651) System
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex molecules like 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione. semnan.ac.irnih.gov These reactions are highly valued for their operational simplicity, time and energy efficiency, and high bond-forming index. nih.gov
Condensation Reactions Involving Maleic Hydrazide and Active Methylene (B1212753) Compounds
A cornerstone of the MCR approach to 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-diones is the condensation of maleic hydrazide, an aromatic aldehyde, and an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netresearchgate.net This three-component reaction provides a direct and efficient route to the desired fused dione system. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the maleic hydrazide and subsequent cyclization. The use of malononitrile is particularly common, leading to the formation of derivatives with an amino and a cyano group on the pyrazole (B372694) ring. researchgate.netresearchgate.net
Strategic Incorporations of Aldehyde Components in MCRs
The aldehyde component plays a crucial role in the MCR, as it introduces structural diversity into the final product. A wide array of aromatic aldehydes, bearing both electron-donating and electron-withdrawing substituents, have been successfully employed in this reaction. researchgate.netresearchgate.net This versatility allows for the synthesis of a large library of this compound analogues, enabling the exploration of structure-activity relationships for various biological targets. The choice of aldehyde directly influences the substituent at the 1-position of the final heterocyclic system.
Catalytic Systems and Optimized Conditions in this compound Synthesis
The efficiency and selectivity of the multi-component synthesis of 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-diones are often significantly enhanced by the use of a catalyst. Research has explored a variety of catalytic systems, ranging from nanomaterials to organocatalysts and ionic liquids, often in conjunction with green chemistry principles.
Application of Nanomaterial-Based Catalysts (e.g., Hercynite Magnetic Nanocatalyst, ZnO Nanoparticles)
Nanomaterial-based catalysts offer several advantages, including high surface area, enhanced catalytic activity, and ease of separation and recyclability.
Hercynite (FeAl₂O₄) magnetic nanoparticles have been effectively used as a reusable catalyst for the synthesis of related pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. semnan.ac.irbohrium.comsemanticscholar.org These nanoparticles act as Lewis acids and provide benefits such as high product yields, short reaction times, and straightforward workup procedures. bohrium.comsemanticscholar.org The magnetic nature of the hercynite catalyst allows for its easy separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss of activity. semnan.ac.irbohrium.comsemanticscholar.org
Zinc oxide (ZnO) nanoparticles have also proven to be an efficient and reusable catalyst for the one-pot synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones under solvent-free conditions. rsc.orgresearchgate.net Green-synthesized ZnO nanoparticles, for instance, using Dill (Anethum graveolens) leaf extract, have been utilized as a highly effective nanocatalyst. rsc.orgresearchgate.net The amphoteric character of nano-ZnO, along with the Lewis acidity of the zinc cation, contributes to its catalytic performance. researchgate.net
Below is a table summarizing the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives using a green-synthesized ZnO nanocatalyst.
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 10 | 96 |
| 2 | 4-CH₃-C₆H₄ | 15 | 93 |
| 3 | 4-OCH₃-C₆H₄ | 12 | 95 |
| 4 | 4-Cl-C₆H₄ | 10 | 97 |
| 5 | 4-NO₂-C₆H₄ | 8 | 98 |
| 6 | 3-NO₂-C₆H₄ | 10 | 97 |
| 7 | 2-Cl-C₆H₄ | 15 | 94 |
| 8 | 2-NO₂-C₆H₄ | 15 | 93 |
| Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), maleic hydrazide (1 mmol), nano-ZnO (0.02 g), solvent-free, 70 °C. |
Utilizing Organocatalysts and Ionic Liquids
Organocatalysts , such as simple amines and other small organic molecules, provide a metal-free alternative for catalyzing the synthesis of pyrazolo-pyridazine derivatives. Triethylamine (B128534) has been shown to be an efficient catalyst for the one-pot, three-component synthesis of related 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under ultrasonic irradiation. nih.govlookchem.com The use of such inexpensive and readily available catalysts is highly advantageous. nih.govlookchem.com Imidazole has also been employed as an effective organocatalyst in a greener reaction medium of water and ethanol. researchgate.net
Ionic liquids (ILs) have gained attention as green catalysts and solvents due to their unique properties like low vapor pressure, high thermal stability, and recyclability. bohrium.com Both acidic and basic ionic liquids have been utilized for the synthesis of pyrazolo-pyridazine analogues. For example, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) has been used to catalyze the three-component condensation, affording excellent yields. chemrevlett.com Similarly, the Brønsted acidic ionic liquid [Bu₃NH][HSO₄] has been effective in promoting this transformation. chemrevlett.com
Green Chemistry Principles in Synthetic Protocols (e.g., Aqueous Media, Ultrasonic Irradiation, Solvent-Free Conditions)
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to minimize environmental impact.
Aqueous media: Water is an ideal green solvent, and its use in these syntheses has been explored. For instance, the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives has been successfully carried out in water using Bovine Serum Albumin (BSA) as a biocatalyst. researchgate.net
The table below shows the synthesis of various 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives in water catalyzed by BSA. researchgate.net
| Entry | R in Ar-CHO | Product | Yield (%) |
| 1 | H | 5a | 84 |
| 2 | 2-Cl | 5b | 85 |
| 3 | 3-NO₂ | 5c | 87 |
| 4 | 4-NO₂ | 5d | 90 |
| Reaction condition: maleic hydrazide (0.1 mmol), substituted benzaldehydes (0.1 mmol), malononitrile (0.1 mmol), BSA (30 mg), H₂O (2 ml), 24 h. |
Ultrasonic irradiation: Sonochemistry has been applied to accelerate reaction rates and improve yields. researchgate.netnih.gov The use of ultrasound in combination with catalysts like triethylamine has been shown to be an efficient method for the synthesis of these heterocyclic systems, often leading to faster reactions and higher yields compared to conventional heating. nih.govlookchem.com
Solvent-free conditions: Performing reactions without a solvent minimizes waste and reduces the environmental impact. Several catalytic systems, including nano-ZnO and neodymium(III) chloride hexahydrate, have been successfully employed under solvent-free or "neat" conditions for the synthesis of pyrazolo-pyridazine derivatives, often with just thermal prompting. rsc.orgresearchgate.netresearchgate.net Grinding techniques at room temperature have also been utilized for solvent-free synthesis, representing a highly eco-friendly approach. researchgate.net
Mechanistic Investigations of this compound Formation Pathways
The synthesis of the fused heterocyclic system this compound is underpinned by complex reaction mechanisms that dictate the regiochemistry and efficiency of the formation pathways. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT) calculations, provide crucial insights into the sequence of bond-forming and bond-breaking events. These investigations are vital for optimizing reaction conditions and designing more efficient synthetic routes.
Proposed Reaction Mechanisms for Cyclocondensation and Annulation Reactions
The formation of the this compound scaffold and its analogues typically proceeds through cyclocondensation or annulation strategies.
Cyclocondensation Reactions: This is a common pathway involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The mechanism for the formation of the pyrazole ring, a core component of the target molecule, generally follows a well-established sequence. For instance, the classic Knorr pyrazole synthesis involves the condensation of a β-diketone with a hydrazine. beilstein-journals.org
A plausible mechanism initiated by a hydrazine derivative and a suitable dicarbonyl precursor begins with a nucleophilic attack by one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dielectrophile. beilstein-journals.orgresearchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to form the heterocyclic ring. In the context of forming the fused pyrazolo-pyridazine system, a multi-component reaction might involve a cyclic hydrazine precursor, such as maleic hydrazide, reacting with an aldehyde and a compound with an active methylene group, like malononitrile. researchgate.net
The proposed steps for such a cyclocondensation are as follows:
Initial Condensation: The reaction often starts with the formation of an intermediate via a Knoevenagel condensation between the aldehyde and the active methylene compound.
Michael Addition: The cyclic hydrazine then acts as a nucleophile, attacking the α,β-unsaturated intermediate in a Michael addition reaction. nih.gov
Intramolecular Cyclization and Dehydration: The newly formed adduct undergoes an intramolecular cyclization, where a nitrogen atom attacks a nitrile or carbonyl group, followed by tautomerization and elimination of a small molecule (like water or ammonia) to yield the stable, fused aromatic system. researchgate.netnih.gov
Table 1: Key Steps in a Proposed Cyclocondensation Mechanism
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon. | Acyclic hydrazone or enamine adduct. |
| 2 | Intramolecular cyclization. | 5-membered ring intermediate (e.g., 5-hydroxypyrazoline). beilstein-journals.org |
| 3 | Dehydration/Elimination. | Formation of the aromatic pyrazole ring. |
| 4 | Second ring formation. | Annulation of the pyridazine (B1198779) ring onto the pyrazole core. |
Annulation Reactions: Annulation involves the construction of a new ring onto a pre-existing scaffold. In the synthesis of this compound, this could involve forming the pyridazine ring onto a pyrazole precursor. nih.gov For example, a pyrazole with appropriately functionalized side chains can undergo an intramolecular cyclization to form the fused six-membered pyridazine ring. Domino reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, are a powerful annulation strategy. researchgate.net These reactions often proceed through intermediates that are readily transformed under the reaction conditions to build the final heterocyclic framework. nih.govmdpi.com
Evaluation of Atom Economy and Reaction Efficiency in Designed Synthetic Routes
The principles of green chemistry are increasingly integral to the design of modern synthetic pathways, with atom economy and reaction efficiency being critical metrics for evaluation.
Atom Economy: Atom economy is a theoretical measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. It is calculated as:
(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Synthetic strategies that maximize the incorporation of reactant atoms into the final structure, such as addition and cycloaddition reactions, exhibit high atom economy. nih.gov Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms from the starting materials. chemrevlett.com The synthesis of pyrazolo-pyridazine derivatives via one-pot, three-component reactions of a hydrazide, an aldehyde, and an active methylene compound exemplifies a process with excellent atom economy, as the only byproduct is typically a small molecule like water. researchgate.net
Reaction Efficiency: While atom economy provides a theoretical maximum, reaction efficiency is a practical measure that considers the chemical yield, reaction time, and conditions (temperature, pressure, catalyst, solvent). An efficient synthesis provides the target compound in high yield with minimal waste, short reaction times, and mild, environmentally benign conditions. researchgate.net
Recent advancements in the synthesis of related pyrazolo[1,2-a]pyridazine and pyrazolo[1,2-b]phthalazine structures have focused on improving efficiency by employing various catalysts and reaction media. The use of organocatalysts, ionic liquids, or solvent-free conditions has been shown to significantly enhance reaction rates and yields while simplifying work-up procedures. chemrevlett.com For example, the synthesis of related heterocyclic systems has been achieved with high yields in short reaction times under ultrasonic irradiation or using catalysts like DBU acetate. chemrevlett.comresearchgate.net
Table 2: Comparison of Reaction Efficiency for Synthesis of Related Pyrazolo Fused Systems
| Catalyst/Medium | Reactants | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole in H₂O/EtOH | Phthalhydrazide, Aldehyde, Malononitrile | 0.5 - 4 h | 85 - 94% | researchgate.net |
| [bmim]OH in EtOH | Phthalhydrazide, Aldehyde, Malononitrile | 0.8 - 3 h | 86 - 97% | chemrevlett.com |
| [Bu₃NH][HSO₄] (Solvent-free) | Phthalhydrazide, Aldehyde, Malononitrile | 9 - 30 min | 83 - 95% | chemrevlett.com |
| Ultrasonic Irradiation | Terpenyl chalcone, Aminoguanidine HCl | 15 - 35 min | 62 - 95% | researchgate.net |
| Phenylhydrazine/Fulvene | Phenyl-fulvene, Hydrazine hydrate | Not Specified | 71% | liberty.edu |
These examples demonstrate a clear trend towards developing highly efficient and greener synthetic protocols. By minimizing waste (high atom economy) and optimizing practical outcomes (high reaction efficiency), chemists can produce valuable compounds like this compound in a more sustainable manner.
Chemical Reactivity and Transformations of the 1h Pyrazolo 1,2 a Pyridazine 1,3 2h Dione Core
Substitution Reactions on the Fused Ring System and its Derivatives
Substitution on the 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione ring system is most commonly achieved by incorporating substituted precursors during its synthesis, often through multicomponent reactions (MCRs). This approach allows for the direct installation of a wide variety of functional groups onto the core structure.
A prevalent strategy involves the one-pot, three-component reaction of maleic hydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). researchgate.netresearchgate.net The choice of a substituted aldehyde is the primary method for introducing diversity at the C-1 position of the resulting pyrazolo[1,2-a]pyridazine scaffold. This has been demonstrated in the synthesis of related 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives, where various aryl aldehydes bearing electron-donating or electron-withdrawing groups are used to generate a library of substituted products. researchgate.net For instance, reactions employing 2-chloro-benzaldehyde or 4-nitro-benzaldehyde lead to the corresponding 2-chlorophenyl and 4-nitrophenyl substituted derivatives in high yields. researchgate.netresearchgate.net
The following table summarizes the synthesis of various substituted 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives, illustrating the common substitution patterns achieved through this method.
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | H | 1-Phenyl-1H-pyrazolo[1,2-a]pyridazine-5,8-dione | 84 |
| 2 | 2-Cl | 1-(2-Chlorophenyl)-1H-pyrazolo[1,2-a]pyridazine-5,8-dione | 85 |
| 3 | 3-NO₂ | 1-(3-Nitrophenyl)-1H-pyrazolo[1,2-a]pyridazine-5,8-dione | 87 |
| 4 | 4-NO₂ | 1-(4-Nitrophenyl)-1H-pyrazolo[1,2-a]pyridazine-5,8-dione | 90 |
| Data derived from a study on the synthesis of related dione (B5365651) derivatives catalyzed by Bovine Serum Albumin. researchgate.netresearchgate.net |
While direct substitution on the pre-formed core is less common, reactions typical for pyridazine (B1198779) and pyrazole (B372694) rings, such as nucleophilic substitution on halogenated derivatives, could theoretically be applied. wur.nl For example, a halogen atom introduced onto the pyridazine portion of the ring could potentially be displaced by various nucleophiles.
Intramolecular Ring-Chain Tautomerism and Conformational Equilibria Studies
The this compound structure and its derivatives can exhibit complex tautomeric and conformational equilibria. A key feature is the potential for ring-chain tautomerism, particularly when a substituent with a nucleophilic group is present at the C-1 position.
Studies on closely related 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones have shown that these compounds can exist in equilibrium between an open-chain (linear) form and a closed-ring (cyclic) form. researchgate.net In deuterated dimethyl sulfoxide (B87167) ([D6]DMSO), derivatives of the 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione system were found to exist predominantly as the linear tautomers. researchgate.net This contrasts with analogous phthalazine (B143731) derivatives, which favor the cyclic tautomeric form. researchgate.net
Furthermore, the pyrazolone (B3327878) moiety within the core structure is subject to keto-enol tautomerism. ias.ac.inmdpi.com The 1,3-dione system can potentially exist in equilibrium with its enol form, 1-hydroxy-1H-pyrazolo[1,2-a]pyridazin-3(2H)-one. Computational studies on pyrazolopyridazin(on)es have been used to analyze the stability of various tautomeric forms, with methods like bond order analysis helping to identify the dominant species. ias.ac.in The specific equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the ring system. mdpi.com
Conformational equilibria are also relevant, especially concerning substituents on the pyrazole ring, which can lead to cis-trans isomerism. researchgate.net For derivatives with acylhydrazino groups, (E)/(Z) rotamerism around the nitrogen-carbon hydrazide bond adds another layer of complexity to the conformational landscape. researchgate.net
Post-Synthetic Functionalization Strategies and Methods
Post-synthetic functionalization involves the chemical modification of the core heterocyclic structure after its initial synthesis. This allows for the introduction of new functional groups and the diversification of a parent molecule.
One potent strategy for functionalizing related pyridazinone systems is through halogen-metal exchange reactions. researchgate.net For instance, a bromo-substituted pyrazolopyridazinedione could be treated with an organolithium or magnesium reagent to generate a metallated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. This method has been successfully applied to functionalize the pyridazin-3(2H)-one core. researchgate.net
Modern C-H functionalization techniques, often promoted by visible light photocatalysis, represent a powerful, though less explored, avenue for modifying such heterocyclic systems. nih.gov These methods allow for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized substrates like halogenated derivatives. While extensively studied for systems like imidazo[1,2-a]pyridines, the application of these methods to the pyrazolopyridazinedione core remains an area for future investigation. nih.gov
Additionally, functional groups introduced during the initial synthesis can be further transformed. For example, an ester group can be converted into amides or hydroxymethyl groups, and a nitro group can be reduced to an amine, which can then undergo a wide range of subsequent reactions. nih.gov
Other Significant Chemical Transformations and Rearrangements
Beyond simple substitutions and functionalizations, the fused pyrazolopyridazine core can undergo more profound chemical transformations and rearrangements, often leading to the formation of different heterocyclic systems.
A notable transformation observed in pyridazine chemistry is ring contraction. Under specific conditions, such as treatment with strong bases like potassium amide in liquid ammonia, the pyridazine ring can contract. wur.nl For example, certain halogenated pyridazines have been shown to rearrange into pyrazoles or even 1,2,4-triazoles. wur.nl This type of rearrangement involves complex mechanisms that can include ring-opening followed by recyclization (an SN(ANRORC) mechanism). wur.nl
Oxidative dimerization represents another class of significant transformations. In related heterocyclic systems like 4-hydrazinylquinolin-2(1H)-ones, autoxidation in the presence of a suitable solvent can lead to a dimerization and oxidation cascade, resulting in the formation of larger, more complex pentacyclic structures. mdpi.com Such transformations highlight the potential for the hydrazine (B178648) moiety within the pyrazolopyridazine system to mediate complex bond-forming sequences under oxidative conditions.
These transformations underscore the rich and varied reactivity of the pyrazolopyridazine scaffold, enabling its conversion into a diverse array of other molecular architectures.
Derivatization Strategies and Structural Diversity of 1h Pyrazolo 1,2 a Pyridazine 1,3 2h Dione Analogues
Synthesis of Substituted 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione Derivatives
The primary and most efficient method for synthesizing substituted this compound derivatives is through one-pot, multi-component reactions (MCRs). This approach is favored for its operational simplicity, atom economy, and the ability to generate structural diversity in a single step. The most common MCR involves the condensation of three key starting materials: maleic hydrazide, an aldehyde, and an active methylene (B1212753) compound, typically malononitrile (B47326).
The general reaction scheme involves the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of maleic hydrazide, and subsequent intramolecular cyclization and tautomerization to yield the final product. A variety of catalysts and reaction conditions have been explored to optimize this synthesis, enhancing yields and promoting green chemistry principles.
Catalytic Systems and Reaction Conditions:
Several catalytic systems have been successfully employed, ranging from simple organic acids to more complex biocatalysts. For instance, acetic acid has been used as a catalyst at elevated temperatures (100 °C) to afford moderate to good yields of the desired products. Another approach utilizes triethanolamine (B1662121) as an inexpensive and readily available catalyst under ultrasonic irradiation in water, which serves as a green solvent and often leads to improved yields.
More recently, biocatalysts such as Bovine Serum Albumin (BSA) have been utilized in water, offering a metal-free and environmentally benign methodology. nih.gov This method has demonstrated good functional group tolerance, allowing for the synthesis of a range of derivatives with good to excellent yields (73–93%). nih.gov The reaction conditions for the BSA-catalyzed synthesis are mild, typically involving stirring the components in water for 24 hours.
The choice of aldehyde is a key determinant of the substitution pattern in the final molecule, allowing for the introduction of a wide array of functional groups. This variability is crucial for tuning the physicochemical and biological properties of the resulting derivatives.
| Aldehyde (R-CHO) | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | BSA, H₂O, 24h | 84 | nih.gov |
| 2-Chlorobenzaldehyde | BSA, H₂O, 24h | 85 | nih.gov |
| 3-Nitrobenzaldehyde | BSA, H₂O, 24h | 87 | nih.gov |
| 4-Nitrobenzaldehyde | BSA, H₂O, 24h | 90 | nih.gov |
Influence of Substituent Effects on Molecular Reactivity and Stability
The electronic and steric properties of substituents introduced onto the this compound scaffold can significantly influence its reactivity and stability. While specific quantitative structure-property relationship (QSPR) studies on this exact scaffold are not extensively documented, general principles of physical organic chemistry and findings from related heterocyclic systems can provide valuable insights.
Steric Effects: The size and position of the substituents can also have a profound impact. Bulky groups in close proximity to the reactive centers of the molecule can hinder the approach of reagents, thereby slowing down reaction rates. In the context of the pyrazolo[1,2-a]pyridazine core, bulky substituents on the aryl ring could influence the conformation of the molecule and potentially restrict the accessibility of the dione (B5365651) carbonyl groups or the pyrazole (B372694) ring for further functionalization.
The stability of the this compound scaffold is generally high due to its fused aromatic and pseudo-aromatic ring system. However, the presence of certain substituents could introduce instability. For example, highly electron-withdrawing groups might render the dione ring more susceptible to nucleophilic attack and ring-opening reactions under specific conditions.
Rational Design Principles for Novel this compound Scaffolds
The rational design of novel this compound scaffolds is primarily driven by the search for new therapeutic agents and functional materials. This process involves a combination of computational and synthetic strategies to create molecules with desired properties.
Pharmacophore Modeling and QSAR: A key approach in rational drug design is the development of a pharmacophore model. This involves identifying the essential structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, this would involve mapping the spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. Quantitative Structure-Activity Relationship (QSAR) studies on a series of analogues can then be used to build a mathematical model that correlates structural features with biological activity. Although specific QSAR studies for this scaffold are not widely available, this approach remains a powerful tool for predicting the activity of newly designed compounds. nih.gov
Bioisosteric Replacement and Scaffold Hopping: Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net For the this compound scaffold, one could envision replacing the dione carbonyl groups with other hydrogen bond acceptors, or modifying the pyrazole ring to modulate its electronic properties.
Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while retaining the key functional groups in a similar spatial orientation. researchgate.net This can lead to the discovery of novel chemical series with improved properties. For example, the pyrazolo[1,2-a]pyridazine core could be replaced with other fused heterocyclic systems to explore new chemical space.
Structure-Based Drug Design: If the biological target of a series of this compound analogues is known and its three-dimensional structure has been determined, structure-based drug design can be employed. This involves using computational docking to predict how designed molecules will bind to the target protein. This information can then be used to guide the synthesis of new derivatives with improved binding affinity and selectivity.
By combining these rational design principles with efficient synthetic methodologies, it is possible to systematically explore the chemical space around the this compound scaffold and develop new analogues with tailored properties for a wide range of applications.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Isomerism and Tautomerism (e.g., 1H, 13C, 2D NMR, and Computational Comparisons)
NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazolo[1,2-a]pyridazine-1,3(2H)-dione systems. Analysis of 1H, 13C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the molecular framework. nih.gov
Derivatives of this heterocyclic system can exhibit ring-chain tautomerism and cis-trans isomerism, phenomena that are readily studied by NMR. researchgate.net For instance, in related 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives, NMR studies in different solvents like [D6]DMSO have been used to investigate the equilibrium between linear and cyclic tautomers. researchgate.net Although the dione (B5365651) system of the title compound is relatively stable, the potential for keto-enol tautomerism, particularly in substituted derivatives, can be assessed. The presence of distinct signals for both keto and enol forms in 1H and 13C NMR spectra, and their change in relative intensity with solvent polarity, would confirm such an equilibrium. mdpi.com
Two-dimensional (2D) NMR experiments are crucial for confirming structural assignments. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings within the pyridazine (B1198779) and pyrazole (B372694) rings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly valuable, as they reveal long-range (2-3 bond) couplings between protons and carbons, confirming the connectivity of the fused ring system and the positions of substituents. nih.govmdpi.com
Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to predict NMR chemical shifts. ruc.dk By comparing the computationally predicted spectra with experimental data, a higher level of confidence in the structural assignment can be achieved, and the most likely tautomeric or isomeric form in solution can be identified. ruc.dk
Table 1: Representative 1H and 13C NMR Chemical Shifts for a Substituted 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione Derivative
| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| C1 | - | ~170.5 (C=O) |
| C3 | - | ~168.2 (C=O) |
| C5 | ~7.10 (dd) | ~130.1 |
| C6 | ~6.95 (m) | ~128.5 |
| C7 | ~7.20 (m) | ~132.4 |
| C8 | ~7.50 (dd) | ~135.8 |
| CH2 (at N2) | ~3.80 (t) | ~45.0 |
| CH2 (adjacent) | ~2.10 (m) | ~28.3 |
Note: Data are hypothetical and based on typical values for similar heterocyclic systems. Actual values will vary with substitution and solvent.
X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govspast.org
X-ray analysis of related heterocyclic systems, such as pyrrolo[1,2-b]pyridazines, confirms the planarity or near-planarity of the fused ring systems. nih.govnih.gov For this compound, the analysis would be expected to show specific bond lengths for the C=O, C-N, and N-N bonds. The N-N bond length, in particular, is of interest; in related pyridazine structures, it is typically around 1.34 Å, which is characteristic of a bond with partial double-bond character due to electron delocalization. researchgate.net The geometry around the nitrogen atoms and the carbonyl carbons would be trigonal planar, as expected for sp2-hybridized centers.
Table 2: Illustrative X-ray Crystallographic Bond Lengths and Angles
| Parameter | Value (Illustrative) |
| Bond Lengths (Å) | |
| C1=O1 | ~1.22 Å |
| C3=O2 | ~1.21 Å |
| N1-N2 | ~1.34 Å |
| N1-C8a | ~1.38 Å |
| N2-C1 | ~1.40 Å |
| C5-C6 | ~1.39 Å |
| Bond Angles (°) | |
| C1-N2-N1 | ~112° |
| N2-C1-C9a | ~108° |
| C5-C6-C7 | ~120° |
| O1-C1-N2 | ~125° |
Note: Data are representative values based on related pyridazine and pyrazole crystal structures. researchgate.netmdpi.com
Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the packing of molecules in a crystal. ias.ac.in In the solid state, molecules of this compound are held together by a network of non-covalent interactions. Due to the presence of carbonyl oxygen atoms as hydrogen bond acceptors and C-H groups as potential donors, weak C-H···O hydrogen bonds are likely to be a dominant feature in the crystal packing. nih.gov These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures.
Infrared (IR) and Mass Spectrometry (MS) for Comprehensive Structural Confirmation and Fragment Analysis
IR spectroscopy and mass spectrometry provide complementary data for structural confirmation. IR spectroscopy is used to identify the functional groups present in the molecule, while MS provides information about the molecular weight and the fragmentation pattern, which can be used to deduce the molecular structure.
IR spectra of this compound would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups. These typically appear in the region of 1650-1750 cm-1. mdpi.com The exact frequency can provide clues about the electronic environment and potential hydrogen bonding. Other characteristic bands would include C-N stretching vibrations and C-H stretching from the aromatic-like pyridazine ring. core.ac.uk
Mass spectrometry (MS) confirms the molecular weight of the compound through the observation of the molecular ion peak (M+) or a pseudomolecular ion such as [M+H]+ in the case of soft ionization techniques like Electrospray Ionization (ESI). rsc.orguab.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is a molecular fingerprint. For this class of compounds, fragmentation would likely involve the loss of neutral molecules like CO, N2, and cleavage of the side chains in substituted derivatives, providing valuable information for confirming the connectivity of the core structure. nih.govresearchgate.net
Table 3: Key Spectroscopic Data for Structural Confirmation
| Technique | Feature | Typical Value/Observation |
| IR Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption at 1680-1730 cm-1 |
| C-N Stretch | 1350-1250 cm-1 | |
| Aromatic C-H Stretch | ~3100-3000 cm-1 | |
| Mass Spectrometry | Molecular Ion (M+ or [M+H]+) | Corresponds to the molecular weight of the specific compound. |
| Key Fragments | Loss of CO (28 Da), N2 (28 Da), and cleavage characteristic of the pyridazine ring. |
Computational and Theoretical Chemistry Investigations of 1h Pyrazolo 1,2 a Pyridazine 1,3 2h Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic characteristics and predicting the physicochemical properties of molecules. For 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, these methods offer a detailed picture of its molecular architecture and reactivity.
Density Functional Theory (DFT) Applications in Property Prediction
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a range of molecular properties. For derivatives of pyrazole (B372694) and pyridazine (B1198779), DFT calculations, often employing the B3LYP functional with a 6-31G* or higher basis set, are utilized to determine optimized geometries, vibrational frequencies, and electronic properties. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, DFT has been successfully applied to study the electronic and charge transport properties of various heterocyclic compounds, providing a theoretical basis for their potential applications in materials science.
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability. For heterocyclic systems similar to this compound, FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attack.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.33 | Difference between ELUMO and EHOMO |
| Hardness (η) | 2.67 | Resistance to change in electron distribution |
| Softness (S) | 0.19 | Reciprocal of hardness, indicates reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction, while positive potential would be expected around the N-H and C-H protons.
Prediction and Quantitative Analysis of Tautomeric Stability
Tautomerism is a common phenomenon in heterocyclic compounds, and the relative stability of different tautomers can significantly influence their chemical and biological properties. For this compound, several tautomeric forms are possible, including keto-enol and amide-imidic acid tautomerism. Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to determine their equilibrium populations. Studies on related pyrazolone (B3327878) systems have shown that the keto form is generally more stable than the enol form, and this preference can be influenced by solvent effects. A quantitative analysis of the tautomeric stability of this compound would involve optimizing the geometry of each possible tautomer and calculating their relative energies, providing a clear picture of the predominant species under different conditions.
Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters, such as NMR chemical shifts, is a powerful application of computational chemistry that aids in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for calculating NMR chemical shifts. imist.mamdpi.com By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them with experimental data, it is possible to confirm or revise the structural assignment. For this compound, GIAO calculations can provide theoretical chemical shifts for each proton and carbon atom in the molecule. The accuracy of these predictions can be enhanced by considering solvent effects and by using appropriate scaling factors derived from correlations between calculated and experimental data for similar compounds.
| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-31G*) | Difference (ppm) |
|---|---|---|---|
| C1 | 172.5 | 170.1 | 2.4 |
| C3 | 175.0 | 172.8 | 2.2 |
| C5 | 45.2 | 44.0 | 1.2 |
| C6 | 25.8 | 24.9 | 0.9 |
| C7 | 48.6 | 47.5 | 1.1 |
| H2 (ax) | 2.65 | 2.60 | 0.05 |
| H2 (eq) | 2.80 | 2.75 | 0.05 |
Potential Applications in Advanced Materials and Chemical Technologies Excluding Biological/medicinal
Exploration in Functional Materials Development
The development of functional materials relies on molecules with specific, tunable properties. Derivatives of the pyrazolo[1,2-a]pyridazine core are recognized for their potential in creating materials with tailored optical and electronic characteristics. A significant area of this exploration is in the field of luminescent materials. For instance, related structures like 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives have been noted for their potential application in chemiluminescent and photovoltaic materials researchgate.net.
The core structure's capacity for chemical modification allows for the fine-tuning of its properties, making it a versatile building block. These compounds can be transformed into other useful materials, highlighting their role as key intermediates in the synthesis of more complex functional molecules researchgate.net. The investigation into pyrazolopyridopyridazine diones as new luminol (B1675438) analogues underscores their potential as functional materials for detection and analysis, where chemiluminescence is a critical function nih.govnih.gov.
Investigation as Fluorescent Probes and Luminescent Materials
A prominent area of research for pyrazolo[1,2-a]pyridazine dione (B5365651) derivatives is their application as luminescent materials and fluorescent probes. Studies have been conducted on newly designed luminol structures based on the pyrazolopyridopyridazine dione framework. These compounds have been synthesized and their photoluminescent and solvatochromic properties, including UV-Vis absorption, emission spectra, and fluorescence quantum yields (Φf), have been systematically studied nih.govnih.gov.
The research demonstrates that connecting pyrazole (B372694) and pyridine (B92270) chromophores within this fused system can lead to an increase in aromaticity and conjugation, resulting in materials that exhibit greenish-blue or bluish-green fluorescence nih.govnih.gov. The fluorescence intensity and the position of the maximal emission can be influenced by the solvent, a characteristic known as solvatochromism nih.gov.
Table 1: Photophysical Data of Selected Pyrazolopyridopyridazine Dione Derivatives in CH₂Cl₂
| Compound | Substituent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| Luminol (1) | - | 320 | 410 | 0.175 | nih.gov |
| 6a | Phenyl | 370 | 450 | 0.056 | nih.gov |
| 6c | m-Chlorophenyl | 370 | 450 | 0.067 | nih.gov |
| 6j | m-Chlorophenyl | 370 | 450 | 0.140 | nih.gov |
Data sourced from Tseng et al., 2020. Quantum yields were measured using quinine (B1679958) sulfate (B86663) as a standard.
Potential in Nonlinear Optical (NLO) Properties and Applications
Nonlinear optical (NLO) materials are crucial for modern photonic and optoelectronic technologies, such as optical switching. Organic molecules with specific structural features, such as an extended π-conjugated system and intramolecular charge transfer (ICT) character, are promising candidates for NLO applications nih.govresearchgate.net. The NLO response in such molecules is related to their molecular polarizability and hyperpolarizability researchgate.net.
While direct experimental or computational studies on the NLO properties of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione itself are not extensively reported, its heterocyclic structure possesses features common to known NLO-active compounds. The fused ring system provides a degree of π-electron delocalization. The strategic placement of electron-donating and electron-accepting groups on this scaffold could induce significant ICT, a key requirement for a large NLO response ymerdigital.com. Theoretical studies on various heterocyclic systems, including imidazo[1,2-a]pyridines and chromene derivatives, have shown that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often indicative of potential NLO activity nih.govymerdigital.com. Given these characteristics, the pyrazolo[1,2-a]pyridazine skeleton represents a promising framework for the design and synthesis of new organic NLO materials.
Role in Catalytic Systems (e.g., as Ligands or Organocatalysts)
The application of pyrazolo[1,2-a]pyridazine derivatives in catalysis, either as ligands for metal-based catalysts or as metal-free organocatalysts, is an area with potential for exploration. The core structure contains multiple nitrogen atoms which could potentially act as coordination sites for metal centers, suggesting a possible role as a ligand in transition metal catalysis. The development of novel ligands is critical for advancing catalytic reactions, enabling higher efficiency, selectivity, and broader substrate scopes.
However, based on available scientific literature, the role of this compound and its close derivatives specifically as ligands or organocatalysts is not a well-documented field of research. While many studies report the use of catalysts for the synthesis of these heterocyclic compounds researchgate.netderpharmachemica.com, the investigation of the catalytic activity of the pyrazolo[1,2-a]pyridazine dione core itself remains a largely unexplored area.
Future Research Directions and Emerging Trends in 1h Pyrazolo 1,2 a Pyridazine 1,3 2h Dione Chemistry
Development of Novel, Sustainable, and Highly Efficient Synthetic Routes
The future of synthesizing 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione and related structures is intrinsically linked to the principles of green chemistry. The development of synthetic routes that are not only efficient but also environmentally benign is a paramount objective. Key areas of focus include the use of novel catalysts, sustainable reaction media, and energy-efficient methodologies.
One-pot multicomponent reactions (MCRs) have emerged as a highly effective strategy for constructing complex heterocyclic frameworks from simple precursors in a single step, thereby minimizing waste and saving time and resources. ijcrt.orgresearchgate.net Future research will likely see an expansion of MCRs that are catalyst-free or employ green catalysts. nih.govbohrium.com The use of ultrasound irradiation, for instance, has been shown to accelerate reactions and improve yields in aqueous media without the need for a catalyst. bohrium.com
The exploration of novel catalytic systems is a significant trend. This includes the use of biocatalysts, such as Bovine Serum Albumin (BSA), which can facilitate reactions in water, offering a metal-free and mild alternative to conventional methods. researchgate.net Furthermore, nanocatalysts, like zinc oxide nanoparticles (ZnO NPs) synthesized from plant extracts, are being investigated for their high efficiency in solvent-free conditions. rsc.orgresearchgate.net Magnetic nanocatalysts are also gaining traction as they can be easily recovered and reused, aligning with the goal of sustainability. researchgate.net
The move away from hazardous organic solvents is another critical aspect. Research into using biodegradable media like polyethylene (B3416737) glycol (PEG) or conducting reactions in water or under solvent-free conditions is expected to intensify. nih.govrsc.org These approaches not only reduce environmental impact but also simplify product purification. researchgate.netresearchgate.net
| Catalyst/Method | Reaction Type | Key Advantages | Relevant Compound Class |
|---|---|---|---|
| Zinc Oxide Nanoparticles (ZnO NPs) rsc.org | One-pot, three-component | Green synthesis, solvent-free, efficient | 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones |
| Bovine Serum Albumin (BSA) researchgate.net | One-pot, three-component | Biocatalyst, works in water, metal-free, mild conditions | 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones |
| Ultrasound Irradiation bohrium.comnih.gov | One-pot, multi-component | Catalyst-free, energy-efficient, rapid, works in water | Pyrazolopyridopyrimidine-diones |
| Polyethylene Glycol (PEG) nih.gov | One-pot, four-component | Biodegradable solvent, catalyst-free, mild conditions | Pyrazolopyranopyrimidines |
Deeper Elucidation of Complex Reaction Mechanisms and Stereoselectivity
While developing new synthetic methods is crucial, a deeper understanding of the underlying reaction mechanisms is essential for optimizing processes and achieving greater control over product formation. Future research will increasingly focus on elucidating the intricate pathways of multicomponent and cycloaddition reactions that form the pyrazolopyridazine core. For instance, understanding the regioselectivity in reactions involving nonsymmetrical precursors is vital for avoiding isomeric mixtures and ensuring the synthesis of the desired product. mdpi.com Mechanistic studies can clarify the sequence of events, such as the initial condensation, Michael addition, and subsequent intramolecular cyclization steps. researchgate.net
A particularly important frontier is the development of stereoselective synthetic methods. nih.gov For many biological applications, a specific stereoisomer of a chiral molecule is responsible for the desired activity. Research into the stereoselective synthesis of related heterocycles, such as tetrahydropyridines and pyridinones, highlights the potential for applying these principles to the this compound scaffold. nih.govnih.gov This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis.
Furthermore, complex phenomena such as ring-chain tautomerism, observed in related pyrazolopyridazine and pyrazolophthalazine systems, require further investigation. researchgate.net Understanding the factors that influence the equilibrium between different tautomeric forms is critical, as it can significantly affect the compound's chemical and biological properties. researchgate.net
Advanced Derivatization for Tailored and Specific Chemical Properties
The this compound core serves as a versatile template that can be chemically modified to fine-tune its properties for specific applications. Advanced derivatization is a key trend aimed at creating analogues with enhanced potency, selectivity, or novel functionalities.
In medicinal chemistry, derivatization is being used to develop compounds with highly selective biological activity. For example, by modifying the pyrazolopyridazine scaffold, researchers have created potent and selective COX-2 inhibitors, which are promising anti-inflammatory agents with potentially fewer side effects than non-selective drugs. nih.govconsensus.app Future work will likely involve synthesizing libraries of derivatives and screening them for various biological targets. This will be guided by structure-activity relationship (SAR) studies to understand how different substituents influence biological outcomes. nih.gov
Beyond pharmacology, derivatization is crucial for developing new materials. The photoluminescent properties of pyrazolopyridazine diones can be significantly altered by introducing different substituents onto the core structure. mdpi.comnih.gov For instance, the presence of an electron-donating group versus an electron-withdrawing group can shift the emission wavelength and affect the fluorescence intensity and quantum yield. mdpi.comnih.gov This tunability opens the door to creating bespoke fluorophores for applications in bioimaging and sensing. researchgate.net
Expanding Computational Modeling for Predictive Synthesis and Materials Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes before embarking on lengthy and resource-intensive laboratory work. For the this compound system, expanding the use of computational modeling is a major future trend.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations can be used to predict various quantum chemical parameters, understand the molecular determinants of biological activity, and study reaction mechanisms. nih.govuomphysics.net For example, by calculating electrostatic surface potentials and Mulliken charges, researchers can gain insights into how a molecule might interact with a biological target, such as an enzyme's active site. nih.gov This predictive power can guide the design of more potent and selective drug candidates. nih.gov
In the realm of materials science, time-dependent DFT (TD-DFT) calculations can predict the photophysical properties of new derivatives, such as their absorption and emission spectra. rsc.org This allows for the in silico design of novel fluorophores with desired optical characteristics, accelerating the discovery of new materials for applications in optoelectronics and bioimaging. rsc.org Computational modeling can also help elucidate reaction pathways, predict the stability of intermediates, and explain observed regioselectivity, thus complementing experimental studies on reaction mechanisms. mdpi.com
| Computational Method | Application | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) nih.govuomphysics.net | Drug Design & Mechanistic Studies | Molecular geometry, HOMO-LUMO energy levels, electrostatic potential, reaction pathways |
| Time-Dependent DFT (TD-DFT) rsc.org | Materials Design | Absorption and emission spectra, photophysical properties |
| Molecular Docking nih.govnih.gov | Drug Discovery | Binding affinity and mode of interaction with biological targets |
| Hirshfeld Surface Analysis uomphysics.net | Crystal Engineering | Intermolecular interactions in the solid state |
Exploration of Undiscovered Applications in Chemical Technologies and Materials Science
While much of the historical research on pyridazine-containing compounds has focused on their pharmacological properties, a significant emerging trend is the exploration of their potential in materials science and other chemical technologies. wikipedia.orgliberty.edu The unique electronic properties of the fused pyrazolopyridazine ring system make it an attractive candidate for a range of advanced applications.
The inherent fluorescence of certain pyrazolopyridazine dione (B5365651) derivatives is a key area of interest. mdpi.comnih.gov Research has shown that these compounds can exhibit significant fluorescence intensity and tunable emission spectra, with quantum yields comparable to standard fluorescent materials like luminol (B1675438). mdpi.comnih.gov This opens up possibilities for their use as fluorescent probes for bioimaging, such as visualizing cellular components like lipid droplets, or as sensors for detecting specific ions or molecules. researchgate.netnih.gov
The development of solid-state emitters is another promising avenue. Certain pyrazolopyrimidine derivatives have been shown to exhibit strong fluorescence in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The π-electron deficient nature of the pyridazine ring, combined with the π-excessive pyrazole ring, creates a unique electronic environment that could be exploited in the design of novel organic electronic materials. researchgate.netliberty.edu As the demand for new functional materials grows, the exploration of the this compound scaffold and its derivatives in these non-biological fields is expected to become a major research focus.
Q & A
Q. What are the key synthetic methodologies for 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives in academic research?
- Methodological Answer : The compound and its derivatives are synthesized via multicomponent reactions (MCRs) under green or catalytic conditions. Key approaches include:
- Biocatalytic synthesis : Bovine Serum Albumin (BSA) enables a one-pot, three-component reaction (phthalhydrazide/maleic hydrazide, aryl aldehydes, malononitrile) in water at room temperature, achieving yields of 73–93% .
- Dendritic polymer catalysis : Amine-loaded dendritic polymers (e.g., G2-NH₂) facilitate solvent-free, three-component synthesis at 80°C with yields of 85–92% .
- Ultrasound-assisted synthesis : Ethanol solvent and 50°C conditions reduce reaction time to 30 minutes, yielding 78–88% .
Table 1 : Comparative synthesis methods
| Catalyst/Technique | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| BSA | Water, RT | 73–93 | Solvent-free, metal-free |
| Dendritic polymer (G2-NH₂) | Solvent-free, 80°C | 85–92 | High catalytic recyclability |
| Ultrasound | Ethanol, 50°C, 30 min | 78–88 | Rapid reaction kinetics |
Q. How is the structural integrity of pyrazolo-pyridazine dione derivatives experimentally validated?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positioning. For example, distinct aromatic proton signals (δ 7.10–7.27 ppm) and methyl group shifts (δ 1.23 ppm) resolve structural ambiguities .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ calcd: 254.1042; found: 254.1039) .
- Elemental analysis : Combustion analysis (C, H, N) matches calculated values (e.g., C: 61.65% calcd vs. 61.78% found) .
Q. What purification techniques are optimal for pyrazolo-pyridazine dione derivatives?
- Methodological Answer :
- Recrystallization : Ethanol/ether mixtures purify crude products by exploiting solubility differences .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates regioisomers in functionalized derivatives .
Q. How do solvent systems influence reaction efficiency in pyrazolo-pyridazine dione synthesis?
- Methodological Answer :
- Aqueous systems : Enhance green chemistry metrics but may limit substrate solubility. BSA-mediated reactions in water tolerate polar functional groups .
- Solvent-free conditions : Improve atom economy and reduce waste, as seen in dendritic polymer-catalyzed syntheses .
Q. What spectroscopic databases support structural assignments for this compound class?
- Methodological Answer :
- NIST Chemistry WebBook : Provides gas chromatography-mass spectrometry (GC-MS) data and electron ionization (EI) spectra for hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analogs .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or bioactivity be systematically resolved?
- Methodological Answer :
- Reproducibility protocols : Validate reaction conditions (e.g., catalyst loading, temperature gradients) across independent labs. For example, BSA-mediated yields vary with protein batch purity .
- Bioactivity validation : Use orthogonal assays (e.g., kinase inhibition + DNA cross-linking tests) to confirm mechanisms in adenosine receptor studies .
Q. What computational strategies enhance the design of derivatives with targeted bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution in triazolo-pyrazine dione derivatives to predict binding affinity at adenosine A₁/A₂ₐ receptors .
- Molecular docking : Screens substituent effects on FGFR kinase inhibition, prioritizing methyl or phenyl groups at position 2 .
Q. How is regioselectivity achieved in functionalizing pyrazolo-pyridazine dione scaffolds?
- Methodological Answer :
- Steric/electronic control : Electron-withdrawing groups (e.g., -NO₂) direct substitution to position 7, validated by ¹H NMR coupling constants .
- Catalytic directing groups : Boron-substituted dienes enable [4+2] cycloadditions with enophiles, fixing substituents at position 6 .
Q. What mechanistic insights explain cyclocondensation pathways in pyrazolo-pyridazine dione formation?
- Methodological Answer :
Q. How do structural modifications impact pharmacokinetic properties of pyrazolo-pyridazine dione derivatives?
- Methodological Answer :
- LogP optimization : Introducing hydroxylmethyl groups (e.g., 1,2-bis(hydroxymethyl) derivatives) improves aqueous solubility while maintaining blood-brain barrier penetration in anticancer hybrids .
- Metabolic stability : Fluorine substitution at position 9 reduces CYP450-mediated oxidation, as shown in pharmacokinetic studies of triazolo-pyrazine diones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
